12-Hydroxy-8(17),13-labdadien-16,15-olide
Overview
Description
12-Hydroxy-8(17),13-labdadien-16,15-olide is a natural diterpenoid compound derived from the rhizomes of Alpinia chinensis . It has a molecular formula of C20H30O3 and a molecular weight of 318.45 g/mol . This compound is known for its potential biological activities and is used in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-Hydroxy-8(17),13-labdadien-16,15-olide typically involves the extraction from natural sources such as the rhizomes of Alpinia chinensis . The compound can be isolated using chromatographic techniques and purified to achieve high purity levels .
Industrial Production Methods
advancements in synthetic biology and chemical engineering may pave the way for large-scale production in the future .
Chemical Reactions Analysis
Types of Reactions
12-Hydroxy-8(17),13-labdadien-16,15-olide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
12-Hydroxy-8(17),13-labdadien-16,15-olide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 12-Hydroxy-8(17),13-labdadien-16,15-olide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating signaling pathways involved in inflammation and oxidative stress . The compound may also interact with cellular receptors and enzymes, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
Labdane Diterpenoids: Compounds with similar structures and biological activities, such as labdane-8,15-diol and labdane-8,15-dione.
Other Diterpenoids: Compounds like forskolin and ginkgolide, which share structural similarities and biological activities.
Uniqueness
12-Hydroxy-8(17),13-labdadien-16,15-olide is unique due to its specific hydroxyl and lactone functional groups, which contribute to its distinct chemical properties and biological activities . Its natural occurrence in Alpinia chinensis also sets it apart from other diterpenoids .
Properties
IUPAC Name |
4-[(1R)-2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-hydroxyethyl]-2H-furan-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O3/c1-13-6-7-17-19(2,3)9-5-10-20(17,4)15(13)12-16(21)14-8-11-23-18(14)22/h8,15-17,21H,1,5-7,9-12H2,2-4H3/t15-,16+,17-,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNNUJNWMFLYQTF-PFRQMTDMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CCC(=C)C2CC(C3=CCOC3=O)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2C[C@H](C3=CCOC3=O)O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of Vitexolide E?
A1: Vitexolide E, also known as 12-Hydroxy-8(17),13-labdadien-16,15-olide, was first reported in the study "Antibacterial Labdane Diterpenoids from Vitex vestita" []. While the study does not provide a detailed spectroscopic characterization for Vitexolide E specifically, it does state that its structure was elucidated based on 1D and 2D NMR analyses and HRMS experiments [].
Q2: The research mentions that the presence of a β-hydroxyalkyl-γ-hydroxybutenolide subunit contributes to antibacterial activity. Does Vitexolide E possess this subunit, and if so, what is its potential role in its activity?
A2: While the study does not explicitly confirm the presence of the β-hydroxyalkyl-γ-hydroxybutenolide subunit within Vitexolide E's structure, it does highlight that this specific subunit contributes significantly to antibacterial activity within this family of compounds []. Further research is needed to determine if Vitexolide E possesses this specific subunit and to elucidate its potential role in the compound's antibacterial activity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.